1-Chloro-7-fluoronaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

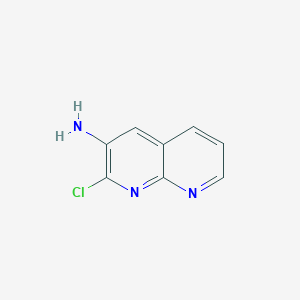

1-クロロ-7-フルオロナフタレンは、ナフタレンから誘導された有機ハロゲン化合物であり、ナフタレン環に結合した塩素原子とフッ素原子の両方の存在を特徴とする。

2. 製法

合成経路と反応条件: 1-クロロ-7-フルオロナフタレンは、ハロゲン化反応を含む複数段階のプロセスによって合成できる。一般的な方法の1つは、1-フルオロナフタレンの選択的塩素化である。 反応は通常、制御された温度条件下で、鉄(III)塩化物などの触媒の存在下で塩素ガスを使用し、目的の位置での選択的な置換を確実にする .

工業生産方法: 1-クロロ-7-フルオロナフタレンの工業生産は、多くの場合、大規模なハロゲン化プロセスを伴う。連続フロー反応器と高度な触媒系の使用により、目的の製品の効率と収率を向上させることができる。 反応条件は、副生成物を最小限に抑え、最終生成物の高純度を保証するために最適化されている .

準備方法

Synthetic Routes and Reaction Conditions: 1-Chloro-7-fluoronaphthalene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the selective chlorination of 1-fluoronaphthalene. The reaction typically employs chlorine gas in the presence of a catalyst such as iron(III) chloride under controlled temperature conditions to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to minimize by-products and ensure high purity of the final compound .

化学反応の分析

反応の種類: 1-クロロ-7-フルオロナフタレンは、次のようなさまざまな化学反応を受ける。

求核置換反応: 適切な条件下で、塩素原子はアミンやチオールなどの求核剤によって置換され得る。

求電子置換反応: フッ素原子は、求電子芳香族置換反応に関与し、ナフタレン環のさらなる官能基化を可能にする。

一般的な試薬と条件:

求核置換反応: ジメチルスルホキシドなどの極性非プロトン性溶媒中のナトリウムアミドやチオレートイオンなどの試薬。

求電子置換反応: 触媒の存在下での臭素や硝酸などの試薬。

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。

生成される主要な生成物:

求核置換反応: さまざまな官能基を持つ置換ナフタレンの形成。

求電子置換反応: 多置換ナフタレン誘導体の形成。

酸化と還元: ヒドロキシル化または水素化されたナフタレン誘導体の形成.

4. 科学研究の応用

1-クロロ-7-フルオロナフタレンは、科学研究においてさまざまな用途がある。

化学: 複雑な有機分子の合成におけるビルディングブロックとして、およびさまざまな官能基化ナフタレンの調製における前駆体として使用される。

生物学: その独特の電子特性により、生化学研究におけるプローブとしてその可能性が調査されている。

医学: 特に抗炎症作用または抗癌作用を持つ化合物の合成における医薬品の開発におけるその可能性のある使用が探求されている。

科学的研究の応用

1-Chloro-7-fluoronaphthalene has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor in the preparation of various functionalized naphthalenes.

Biology: Investigated for its potential as a probe in biochemical studies due to its unique electronic properties.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

作用機序

化学反応における1-クロロ-7-フルオロナフタレンの作用機序は、そのハロゲン原子がさまざまな試薬と相互作用することを伴う。塩素原子は、良好な脱離基であるため、求核置換反応を促進する。 フッ素原子は、その高い電気陰性度により、ナフタレン環の電子分布に影響を与え、求電子置換反応の反応性と選択性に影響を与える .

類似化合物:

1-フルオロナフタレン: 構造は似ているが、塩素原子はなく、反応性と用途が異なる。

1-クロロナフタレン: 構造は似ているが、フッ素原子はなく、電子特性と反応性が異なる。

1-ブロモ-7-フルオロナフタレン: 塩素ではなく臭素原子を含み、置換反応における反応性に影響を与える.

独自性: 1-クロロ-7-フルオロナフタレンは、塩素原子とフッ素原子の両方が存在するため、独特である。これらは、明確な電子効果と立体効果を与える。 この二重置換により、モノ置換対応物に比べて、より幅広い化学変換と用途が可能になる .

類似化合物との比較

1-Fluoronaphthalene: Similar in structure but lacks the chlorine atom, resulting in different reactivity and applications.

1-Chloronaphthalene: Similar in structure but lacks the fluorine atom, leading to variations in electronic properties and reactivity.

1-Bromo-7-fluoronaphthalene: Contains a bromine atom instead of chlorine, which affects its reactivity in substitution reactions.

Uniqueness: 1-Chloro-7-fluoronaphthalene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. This dual substitution allows for a broader range of chemical transformations and applications compared to its mono-substituted counterparts .

特性

分子式 |

C10H6ClF |

|---|---|

分子量 |

180.60 g/mol |

IUPAC名 |

1-chloro-7-fluoronaphthalene |

InChI |

InChI=1S/C10H6ClF/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H |

InChIキー |

ZODHXFYLZCSKNY-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C(C=C2)F)C(=C1)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B11909494.png)

![3-[(Chloromethyl)(dimethyl)silyl]propanamide](/img/structure/B11909541.png)